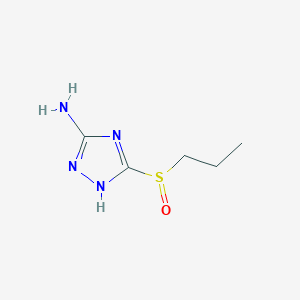

3-(Propylsulfinyl)-1H-1,2,4-triazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Propylsulfinyl)-1H-1,2,4-triazol-5-amine (PSTA) is an organosulfur compound that has been studied for its potential applications in various fields, such as medicinal chemistry, drug design, and materials science. PSTA has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

Aplicaciones Científicas De Investigación

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl aldimines and ketimines, related to 3-(Propylsulfinyl)-1H-1,2,4-triazol-5-amine, serve as versatile intermediates in the asymmetric synthesis of amines. This method is highly efficient for synthesizing a wide range of enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, amino acids, and amino alcohols, by utilizing the tert-butanesulfinyl group as a chiral directing group. The process demonstrates the importance of sulfinyl-based compounds in enabling asymmetric synthesis with potential applications in pharmaceuticals and fine chemicals (Ellman, Owens, & Tang, 2002).

Structural Analysis of Triazole Derivatives

The crystal structure of 4-amino-3-butyl-1,2,4-triazole-5-thione, a compound closely related to 3-(Propylsulfinyl)-1H-1,2,4-triazol-5-amine, highlights the planarity of the triazole ring and its hydrogen-bonded dimer formation. This structural insight is crucial for understanding the molecular interactions and stability of triazole derivatives, with implications for their application in materials science and drug design (Belcher & Squattrito, 2006).

Antimicrobial Activities of Triazole Derivatives

Synthesized derivatives of 1,2,4-triazole have been explored for their antimicrobial activities. The study presents the synthesis of novel triazole derivatives and their evaluation against various microorganisms. Some compounds displayed significant antimicrobial properties, underscoring the potential of 3-(Propylsulfinyl)-1H-1,2,4-triazol-5-amine and its analogs in developing new antimicrobial agents (Bektaş et al., 2007).

Gas/Vapor Sorption and Sensing Applications

An amine-functionalized metal organic framework (MOF) study demonstrates the strategic design for selective gas/vapor sorption and nanomolar sensing of 2,4,6-Trinitrophenol in water. This research highlights the utility of triazole-based ligands in constructing functional MOFs for environmental monitoring and safety applications (Das & Mandal, 2018).

Synthesis Techniques

Efficient synthesis methodologies using tert-butanesulfinamide demonstrate the broad applicability of sulfinyl imines in the asymmetric synthesis of amines. This includes the preparation of tertiary carbinamines, showcasing the versatility of sulfinyl compounds like 3-(Propylsulfinyl)-1H-1,2,4-triazol-5-amine in synthesizing biologically relevant molecules (Xu, Chowdhury, & Ellman, 2013).

Propiedades

IUPAC Name |

5-propylsulfinyl-1H-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4OS/c1-2-3-11(10)5-7-4(6)8-9-5/h2-3H2,1H3,(H3,6,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKHVKRFYDNFFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)C1=NC(=NN1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Propylsulfinyl)-1H-1,2,4-triazol-5-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione](/img/no-structure.png)

![N-(3-nitrophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2970242.png)

![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2970247.png)

![1-[2-(Furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-4-phenylpiperazine](/img/structure/B2970249.png)

![[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2970250.png)

![6-(4-Methoxyphenyl)-5-methyl-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2970256.png)

![Methyl 5-[(Z)-3-aminoprop-1-enyl]pyridine-3-carboxylate;dihydrochloride](/img/structure/B2970257.png)